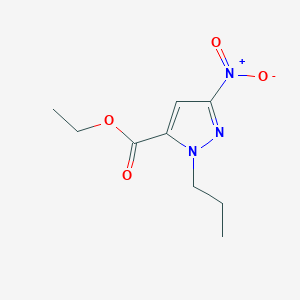

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

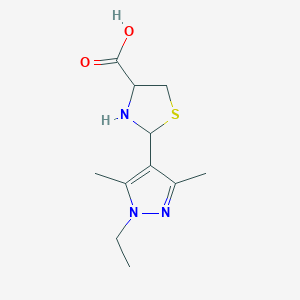

Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate is not directly mentioned in the provided papers, but related compounds with similar structures have been synthesized and studied extensively.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Similarly, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were obtained through regioselective acylation and alkylation reactions . These methods could potentially be adapted for the synthesis of ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using crystallographic data , , , , . X-ray diffraction analysis provides detailed information about the arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding and π-π stacking, that contribute to the stability of the crystal structure.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to obtain condensed pyrazoles . Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate underwent selective cyclocondensation to give pyrazolo[3,4-b]pyridin-3-ones . These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, MS, and DFT calculations , , , . These methods provide insights into the stability, reactivity, and potential applications of the compounds.

Applications De Recherche Scientifique

Catalytic Cross-Coupling Reactions

Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to synthesize alkynyl-4-(ethoxycarbonyl)pyrazoles. These compounds are further employed in cyclization reactions to produce a variety of condensed pyrazoles, demonstrating their utility in constructing complex heterocyclic systems (Eglė Arbačiauskienė et al., 2011).

Synthesis of Pyrazolo[3,4-b]pyridines

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is reported for its selective cyclocondensation with 1,3-dicarbonyl compounds, yielding ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. This method underscores the compound's significance in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (P. S. Lebedˈ et al., 2012).

Novel Pyrazolo[3,4-b]pyridine Products

A new method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been developed. This approach facilitates the preparation of N-fused heterocycle products, offering a versatile route for generating bioactive compounds (Aseyeh Ghaedi et al., 2015).

Corrosion Inhibitors

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel in industrial pickling processes. Their effectiveness, confirmed through various analytical techniques, showcases the compound's potential in materials protection and surface science (P. Dohare et al., 2017).

Bioactive Derivatives Synthesis

The synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative, highlights its broad spectrum of activity. The study includes detailed NMR spectroscopic investigations and X-ray diffraction analysis, contributing to the understanding of its structural and electronic properties (C.-S. Zhao et al., 2023).

Mécanisme D'action

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate, it is recommended to handle in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . These precautions suggest that the compound’s action could be influenced by environmental conditions such as ventilation, exposure to skin and eyes, and the presence of dust and aerosols.

Safety and Hazards

Orientations Futures

The future directions of research on ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate and similar compounds are likely to focus on their potential applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies may also explore novel strategies for the synthesis of pyrazole derivatives .

Propriétés

IUPAC Name |

ethyl 5-nitro-2-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-3-5-11-7(9(13)16-4-2)6-8(10-11)12(14)15/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDUBQLDMMIJCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)[N+](=O)[O-])C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-nitro-1-propyl-1H-pyrazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)